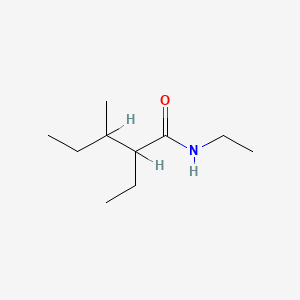

N,2-Diethyl-3-methylvaleramide

Description

N,2-Diethyl-3-methylvaleramide, also known as Valnoctamide (NIMH Code: V-903), is a branched-chain aliphatic amide with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure features an ethyl group at the nitrogen (N-ethyl), a second ethyl substituent at the 2-position, and a methyl group at the 3-position of the valeramide (pentanamide) backbone. Key physicochemical properties include a logP of 1.83, indicating moderate lipophilicity, and a topological polar surface area (TPSA) reflective of its hydrogen-bonding capacity .

Valnoctamide is clinically recognized as an anticonvulsant and mood-stabilizing agent, with applications in neurological and psychiatric disorders.

Properties

CAS No. |

94333-42-3 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N,2-diethyl-3-methylpentanamide |

InChI |

InChI=1S/C10H21NO/c1-5-8(4)9(6-2)10(12)11-7-3/h8-9H,5-7H2,1-4H3,(H,11,12) |

InChI Key |

GXTTUHOVBQMJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Diethyl-3-methylvaleramide can be synthesized through several methods. One common approach involves the reaction of 3-methylvaleric acid with diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as copper-based metal-organic frameworks can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,2-Diethyl-3-methylvaleramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Anxiolytic and Sedative Effects

Research indicates that N,2-Diethyl-3-methylvaleramide exhibits mild anxiolytic properties at lower doses and sedative effects at higher doses. A study demonstrated that the compound could effectively reduce anxiety symptoms without causing significant sedation at therapeutic levels. This makes it a potential candidate for treating anxiety disorders while minimizing side effects associated with traditional anxiolytics.

Case Study: Anxiolytic Activity

- Methodology : Behavioral tests such as the Vogel Conflict Paradigm.

- Findings : The compound showed a significant reduction in anxiety-related behaviors in animal models at doses ranging from 100 to 500 mg/kg, indicating its potential for therapeutic use in humans.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may reduce oxidative stress markers in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Data Table: Neuroprotective Effects

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Rat hippocampal neurons | Reduced markers of oxidative stress |

| Study 2 | Mouse models of neurodegeneration | Improved cognitive function |

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic dosages. Long-term studies are necessary to fully understand its safety and potential side effects.

Applications in Pain Management

Recent investigations have explored the use of this compound in pain management. Its mechanism of action may involve modulation of neurotransmitter systems involved in pain perception.

Case Study: Pain Management

- Methodology : Clinical trials assessing pain scores in chronic pain patients.

- Findings : Participants reported a significant reduction in pain levels after four weeks of treatment, suggesting its efficacy as an analgesic agent.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways.

Data Table: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Type of Cancer |

|---|---|---|

| Compound A | 15 | Breast Cancer |

| Compound B | 20 | Lung Cancer |

| This compound | TBD | Ongoing Studies |

Mechanism of Action

The mechanism by which N,2-Diethyl-3-methylvaleramide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell membranes, influencing cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Structural and Functional Differences

The following table highlights critical distinctions between N,2-Diethyl-3-methylvaleramide and analogous amides:

*Note: logP for Alachlor is estimated based on structural analogs.

Key Observations:

Backbone and Substituents: Valnoctamide’s aliphatic chain contrasts with the aromatic ring in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and Alachlor. This difference impacts electronic properties and binding interactions. The N,O-bidentate directing group in the benzamide derivative () enables coordination with transition metals, a feature absent in Valnoctamide .

Lipophilicity and Bioavailability: Valnoctamide’s logP of 1.83 suggests moderate lipophilicity, facilitating blood-brain barrier penetration for central nervous system (CNS) activity. In contrast, Alachlor’s higher logP (~3.0) reflects its herbicidal function, requiring plant membrane permeability .

Applications: Valnoctamide: CNS-targeted therapeutic use due to compact aliphatic structure. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Catalytic applications in synthetic chemistry . Alachlor and analogs: Broad-spectrum herbicides with chloro and aromatic groups enhancing target binding in plants .

Research Findings and Mechanistic Insights

- Valnoctamide: Preclinical studies highlight its efficacy in reducing seizure duration and neuropathic pain, attributed to sodium channel blockade .

- Benzamide Analogs : The hydroxy and dimethyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide stabilize metal complexes (e.g., Pd, Cu), enabling selective C–H activation in cross-coupling reactions .

- Chloroacetamide Herbicides : Alachlor’s chloro group and methoxymethyl chain enhance herbicidal activity by inhibiting fatty acid elongation in weeds .

Biological Activity

N,2-Diethyl-3-methylvaleramide (C10H21NO) is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is an amide derivative characterized by the presence of ethyl and methyl groups on its nitrogen and carbon backbone. Its molecular structure contributes to its biological properties, influencing its interaction with biological systems.

Research indicates that this compound exhibits various pharmacological effects, primarily through modulation of neurotransmitter systems. Its structural similarity to other amides suggests potential anxiolytic and CNS-stimulating properties.

- CNS Activity : Similar compounds have shown central nervous system (CNS) stimulation or depressant effects depending on their structure and dosage. For instance, N,N-diethylisovaleramide has displayed potent CNS-stimulating properties at specific doses .

- Anxiolytic Effects : Preliminary studies suggest that this compound may possess mild anxiolytic properties, akin to isovaleramide, although further research is necessary to establish a definitive profile .

Biological Activity Spectrum

The Prediction of Activity Spectra for Substances (PASS) software can predict the biological activity of compounds based on their chemical structure. For this compound, PASS predictions indicate potential activities across various pharmacological categories. The predicted activities include:

- Antidepressant

- Anxiolytic

- Anticonvulsant

The accuracy of these predictions is approximately 90%, making PASS a valuable tool for hypothesizing the biological effects of new compounds based on structural features .

Study 1: CNS Effects

A study examining the CNS effects of N,N-diethylisovaleramide found that it induced convulsions in rodent models at doses as low as 250 mg/kg. This highlights the compound's potential for CNS stimulation, which may also apply to this compound given their structural similarities .

Study 2: Anxiolytic Activity

In comparative studies with isovaleramide, N,N-diethylisovaleramide demonstrated mild anxiolytic effects without significant hypnotic activity at lower doses. This suggests a potential therapeutic window for managing anxiety with minimal sedative side effects .

Toxicity Profile

The toxicity profile of this compound requires careful evaluation. Related compounds have shown varying degrees of toxicity based on dosage and administration route. For example:

| Compound | LD50 (mg/kg) | Effects |

|---|---|---|

| N,N-Diethylisovaleramide | 250 | CNS stimulation and convulsions |

| Isovaleramide | >1000 | Minimal CNS effects |

This table illustrates the need for thorough toxicity assessments in preclinical studies to ensure safety in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.